molecular formula C15H11BrN2O3S2 B2682866 N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896360-56-8

N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2682866
CAS No.: 896360-56-8
M. Wt: 411.29
InChI Key: OZGCGHDOJIQFQR-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide: is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a methanesulfonyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the methanesulfonyl-substituted benzothiazole with an appropriate benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Benzothiazole derivatives are used as ligands in catalytic systems for various organic transformations.

    Material Science: These compounds are explored for their potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biology:

    Antimicrobial Agents: Benzothiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains.

    Enzyme Inhibitors: These compounds are studied as potential inhibitors of enzymes such as tyrosinase and carbonic anhydrase.

Medicine:

    Anticancer Agents: Benzothiazole derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells.

    Anti-inflammatory Agents: These compounds are investigated for their anti-inflammatory properties and potential use in treating inflammatory diseases.

Industry:

    Dyes and Pigments: Benzothiazole derivatives are used in the synthesis of dyes and pigments for various industrial applications.

    Corrosion Inhibitors: These compounds are explored for their potential use as corrosion inhibitors in metal protection.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-nitrophenyl)acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the benzothiazole ring and the benzamide moiety. These structural variations can significantly influence the compound’s chemical reactivity and biological activity.
  • Biological Activity: While all these compounds may exhibit similar types of biological activities, such as antimicrobial or anticancer properties, the potency and specificity can vary based on the substituents.
  • Chemical Reactivity: The presence of different functional groups can affect the compound’s reactivity in various chemical reactions, such as oxidation, reduction, and substitution.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)13-5-3-2-4-10(13)14(19)18-15-17-11-7-6-9(16)8-12(11)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGCGHDOJIQFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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